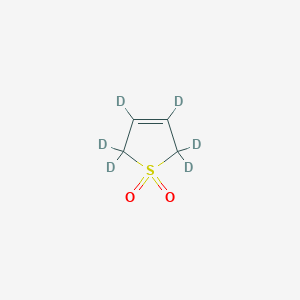

3-Sulfolene-D6

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,4,5,5-hexadeuteriothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2/i1D,2D,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDNRNMVTZADMQ-TZCZJOIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(S(=O)(=O)C1([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of 3 Sulfolene As a Synthon for 1,3 Dienes and Sulfur Dioxide Equivalents

3-Sulfolene (B121364), a white, crystalline solid, is a heterocyclic organic compound featuring a five-membered ring containing a sulfone functional group. wikipedia.org In the realm of organic synthesis, it is highly valued as a stable and easily handled precursor to 1,3-butadiene (B125203), a volatile and gaseous diene. wikipedia.org This utility stems from a reversible cheletropic reaction. Upon heating, 3-sulfolene decomposes, extruding sulfur dioxide (SO2) to generate 1,3-butadiene in situ. wikipedia.org This allows chemists to perform reactions, such as the Diels-Alder cycloaddition, with the diene without the need for specialized equipment to handle gaseous reagents. wikipedia.org The reaction to form 4-cyclohexene-cis-1,2-dicarboxylic anhydride (B1165640) by reacting 3-sulfolene with maleic anhydride is a classic example of this application.

Conversely, 3-sulfolene can also be viewed as a sulfur dioxide equivalent. The formation of 3-sulfolenes from 1,3-dienes and SO2 is a key synthetic route. wikipedia.orgnih.gov However, given that sulfur dioxide is a toxic gas, its direct use can be cumbersome and hazardous. nih.govrsc.org This has led to the development of safer, solid SO2 surrogates, such as DABCO-bis(sulfur dioxide) (DABSO) and sodium metabisulfite, which facilitate the synthesis of a wide variety of substituted 3-sulfolenes under milder conditions. nih.govrsc.orgscispace.com The diverse substitution patterns available for 3-sulfolenes make them versatile building blocks for complex molecules in medicinal chemistry and natural product synthesis. rsc.orgresearchgate.net

Principles and Applications of Isotopic Labeling in Organic Chemistry and Materials Science

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. kit.edu Stable, non-radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used as tracers to follow the path of molecules through chemical reactions or biological pathways. symeres.comstudysmarter.co.ukcreative-proteomics.com

Key Principles and Applications:

Mechanistic Elucidation: The most profound application of deuterium labeling in organic chemistry is the study of the Kinetic Isotope Effect (KIE). libretexts.org A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. mext.go.jp Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step proceed significantly slower when hydrogen is replaced by deuterium. libretexts.orgwikipedia.org By measuring this rate change (expressed as the ratio kH/kD), chemists can gain critical insights into reaction mechanisms and the nature of transition states. libretexts.orgescholarship.org

Drug Metabolism and Pharmacokinetics (DMPK): Deuterium labeling is an indispensable tool in pharmaceutical research. symeres.com Incorporating deuterium at metabolically vulnerable positions of a drug candidate can slow its breakdown by metabolic enzymes, a strategy sometimes used to improve a drug's pharmacokinetic profile. mext.go.jpacs.org Furthermore, isotopically labeled compounds serve as essential internal standards for quantitative analysis in mass spectrometry. symeres.comresearchgate.net

Materials Science: The incorporation of deuterium can significantly alter the physical properties of materials. ontosight.airsc.org This "isotope effect" can influence lattice dynamics, thermal stability, and optical properties. rsc.org In polymer science, for example, deuteration can enhance the performance of materials used in applications like organic light-emitting diodes (OLEDs) and solar cells. mext.go.jp It is also crucial for separating deuterium from hydrogen, an important process for nuclear energy and semiconductor applications, often using advanced materials like metal-organic frameworks (MOFs). bioengineer.orgill.eu

Significance of Deuterium Incorporation into Cyclic Sulfones for Mechanistic Elucidation and Advanced Synthetic Design

The incorporation of deuterium (B1214612) into cyclic sulfones like 3-sulfolene (B121364) provides a powerful tool for both fundamental and applied chemical research. The resulting deuterated molecules, such as 3-sulfolene-d6, are pivotal for detailed mechanistic investigations and the creation of novel materials.

Mechanistic Elucidation: The presence of deuterium atoms in this compound allows for precise probing of reaction mechanisms. For instance, in base-catalyzed isomerizations where 3-sulfolene converts to the more thermodynamically stable 2-sulfolene, a primary kinetic isotope effect would be observed if the abstraction of a proton at the C-2 or C-5 position is the rate-limiting step. wikipedia.org The slower rate of deprotonation/deuteration at these positions in this compound compared to its protio-analogue provides direct evidence for the mechanism. researchgate.net This technique is broadly applicable to studying any reaction involving C-H bond activation on the sulfone ring, including alkylations and other functionalizations. researchgate.netuvic.ca

Advanced Synthetic Design: Deuterated building blocks are crucial in modern synthetic strategies.

Medicinal Chemistry: While 3-sulfolene itself is not a therapeutic agent, it is a versatile scaffold for synthesizing biologically active molecules. researchgate.netscispace.com Using this compound allows for the synthesis of deuterated analogues of more complex drug candidates. This enables researchers to study the metabolic fate of these molecules and potentially enhance their stability and bioavailability by leveraging the kinetic isotope effect to slow metabolic degradation. mext.go.jpacs.org

Materials Science: 3-sulfolene derivatives can be used as monomers in ring-opening metathesis polymerization (ROMP) to create polysulfones. caltech.edu The use of this compound as a monomer would yield deuterated polymers. Deuteration can enhance the thermal stability of polymers or improve their optical properties by reducing the efficiency of non-radiative decay pathways, which is beneficial for applications in optoelectronics. rsc.org

Overview of Research Areas Benefiting from 3 Sulfolene D6 Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Analysis

Deuterium (²H) NMR Spectroscopy for Deuterium Distribution and Purity Assessment

Deuterium (²H) NMR spectroscopy is the most direct method for analyzing the distribution and purity of deuterium in this compound. This technique specifically probes the deuterium nuclei, providing distinct signals for deuterons in different chemical environments. For this compound, one would expect to observe signals corresponding to the deuterons at the C2, C3, C4, and C5 positions. The integration of these signals allows for the quantification of deuterium incorporation at each site, confirming the "D6" designation and assessing the isotopic purity of the compound. Any signals deviating from the expected chemical shifts could indicate incomplete deuteration or the presence of isomeric impurities.

High-Resolution Proton (¹H) NMR Spectroscopy in Deuterated Solvents for Residual Proton Signals and Spin System Analysis (e.g., using DMSO-d6, CDCl3)

While the compound is perdeuterated, ¹H NMR spectroscopy is crucial for detecting and quantifying any residual, non-deuterated sites. These residual proton signals appear as small peaks in the spectrum. The chemical shifts of these signals are indicative of their position on the sulfolene ring.

For the parent compound, 3-sulfolene, in deuterated chloroform (B151607) (CDCl3), the vinylic protons (at C3 and C4) typically appear as a multiplet around δ 6.08 ppm, while the allylic protons (at C2 and C5) appear as a multiplet around δ 3.75 ppm. chemicalbook.com In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), these shifts may vary slightly due to solvent effects. biosynth.comresearchgate.net The residual peak for DMSO-d5 is typically observed at 2.50 ppm, and water, which can be present as an impurity in the hygroscopic DMSO-d6, appears around 3.33 ppm. sigmaaldrich.comcarlroth.comresearchgate.net In CDCl3, the residual solvent peak is found at 7.26 ppm. sigmaaldrich.comcarlroth.com

Analyzing the ¹H NMR spectrum of this compound in these solvents allows for the identification and integration of any residual proton signals, providing a measure of the isotopic enrichment. For instance, a small signal in the region of 6.08 ppm in CDCl3 would indicate the presence of some remaining protons at the vinylic positions. The absence or negligible intensity of these peaks confirms the high isotopic purity of the this compound.

Table 1: Typical ¹H NMR Solvent Residual Peaks

| Solvent | Residual Peak (ppm) | Water Peak (ppm) |

| Chloroform-d (CDCl₃) | 7.26 | 1.56 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 2.50 | 3.33 |

Data sourced from multiple references. sigmaaldrich.comcarlroth.comresearchgate.net

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy is an essential tool for confirming the carbon framework of this compound. numberanalytics.com This technique provides a signal for each unique carbon atom in the molecule, offering a fingerprint of the carbon skeleton. numberanalytics.com For 3-sulfolene, one would expect two distinct signals in the ¹³C NMR spectrum, corresponding to the two equivalent vinylic carbons and the two equivalent allylic carbons. The introduction of deuterium atoms causes a characteristic upfield shift in the ¹³C signals of the directly attached carbons due to the isotopic effect. Furthermore, the coupling between carbon-13 and deuterium (¹³C-²H coupling) can lead to splitting of the carbon signals into multiplets, which can further confirm the location of the deuterium atoms. The chemical shifts for the parent 3-sulfolene provide a reference for interpreting the spectrum of the deuterated analogue.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals in the ¹H and ¹³C spectra and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy) would be used to identify any residual proton-proton couplings. In a highly deuterated sample, the COSY spectrum would be expected to show very weak or no cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence) correlates the signals of directly bonded proton and carbon atoms. This would be instrumental in assigning the residual proton signals to their corresponding carbon atoms in the this compound structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei. In the context of this compound, NOESY could be used to confirm the stereochemical arrangement of any residual protons.

While these techniques are more commonly applied to protonated molecules, they can be adapted for deuterated compounds to provide a comprehensive structural analysis. carlroth.comlpnu.uachemicalbook.compaulussegroup.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Isotopic Shifts

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure. For this compound, the substitution of hydrogen with deuterium leads to significant shifts in the vibrational frequencies.

The heavier mass of deuterium compared to hydrogen causes the C-D stretching and bending vibrations to occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations. This isotopic shift is a clear indicator of successful deuteration. For example, the C-H stretching vibrations in the parent 3-sulfolene would be expected in the 3100-3000 cm⁻¹ region, whereas the C-D stretching vibrations in this compound would appear at a significantly lower frequency. Similarly, shifts would be observed for the various bending and deformation modes. The characteristic sulfone group (SO₂) stretches, typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, are less affected by deuteration of the carbon skeleton. The analysis of these isotopic shifts in both IR and Raman spectra provides a robust confirmation of the compound's identity and isotopic labeling. cdnsciencepub.comwashington.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for analyzing its isotopic composition. chromatographyonline.commdpi.com For this compound (C₄D₆O₂S), the expected monoisotopic mass will be higher than that of its non-deuterated counterpart, 3-sulfolene (C₄H₆O₂S). HRMS can measure this mass with high accuracy (typically to within 5 ppm), which allows for the unambiguous confirmation of the elemental formula, including the number of deuterium atoms. chromatographyonline.comcalpaclab.com

The mass spectrum will also show a characteristic isotopic pattern due to the natural abundance of isotopes such as ¹³C, ¹⁸O, and ³⁴S. In the case of this compound, the isotopic cluster will be dominated by the presence of six deuterium atoms. By comparing the experimentally observed isotopic distribution with the theoretically calculated pattern for C₄D₆O₂S, the level of deuterium incorporation and the isotopic purity of the sample can be accurately determined.

Investigation of the Cheletropic Elimination (Retro-[4+1] Cycloreversion) Mechanism

The thermal decomposition of 3-sulfolene into 1,3-butadiene (B125203) and sulfur dioxide is a classic example of a cheletropic elimination, a subclass of pericyclic reactions. wikipedia.org In this type of reaction, two sigma bonds to a single atom are broken simultaneously. wikipedia.org The precise mechanism of this SO2 extrusion—whether it is a truly concerted process or occurs via a stepwise pathway involving a diradical or dipolar intermediate—has been a subject of considerable theoretical and experimental interest. inflibnet.ac.in The use of this compound is instrumental in probing this mechanism.

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. libretexts.org In the context of this compound, the bonds to the deuterium atoms are not directly broken in the rate-determining step. Therefore, any observed effects are classified as secondary kinetic isotope effects. ias.ac.in

Secondary KIEs (kH/kD) arise from changes in the vibrational frequencies of C-H versus C-D bonds between the ground state and the transition state. ias.ac.in These effects are typically smaller than primary KIEs but provide crucial information about changes in hybridization at the carbon atom to which the isotope is attached. ias.ac.in

α-Secondary KIE: This effect is measured at the carbons directly bonded to the leaving group (the sulfone group). As the reaction proceeds towards a transition state where the C-S bonds are partially broken, the hybridization of these carbons changes from sp3 towards sp2. This leads to a "normal" secondary KIE, where kH/kD > 1.

β-Secondary KIE: This effect is measured at the carbons of the double bond. In the retro-cheletropic reaction, these carbons remain sp2 hybridized in both the reactant and the product diene.

Researchers can measure the KIE by comparing the decomposition rates of 3-sulfolene and this compound under identical conditions. A significant normal secondary KIE would provide strong evidence for a concerted mechanism where hybridization changes occur in the rate-determining step.

Table 1: Illustrative Kinetic Isotope Effect Data for 3-Sulfolene Decomposition (Note: The following data is illustrative to demonstrate the principles of KIE analysis in mechanistic studies.)

| Isotope Position | Expected kH/kD (Concerted) | Expected kH/kD (Stepwise via Diradical) | Mechanistic Implication |

| α-Deuterium (C2, C5) | 1.05 - 1.15 | ~1.00 | A value > 1 suggests a change from sp3 to sp2 hybridization in the transition state, supporting a concerted pathway. A value near 1 implies little change in hybridization, consistent with a stepwise mechanism where the C-S bond cleavage is not synchronous with rehybridization. |

| β-Deuterium (C3, C4) | ~1.00 | ~1.00 | Little to no KIE is expected as the sp2 hybridization of these carbons does not change significantly during the reaction. |

The magnitude of the secondary KIE is a key determinant in distinguishing between concerted and stepwise pathways.

Concerted Pathway: In a concerted [σs + σs + πs] cycloelimination, the C-S bonds break simultaneously as the new π-system of the butadiene forms. This synchronous process involves a significant change in the geometry and hybridization at the α-carbons (C2 and C5) in the transition state. This change from sp3 to a more sp2-like character would result in a measurable normal secondary KIE (kH/kD > 1).

Stepwise Pathway: A stepwise mechanism could proceed through a diradical intermediate. In the first, rate-determining step, one C-S bond would break to form this intermediate. If this is the rate-limiting step, the hybridization change at the other α-carbon would not yet have occurred. This could lead to a smaller or negligible KIE compared to the concerted pathway. Some researchers have proposed that the extrusion may involve a dipolar or diradical stepwise mechanism. inflibnet.ac.in Isotopic labeling helps clarify whether the decomposition involves a rotationally hindered diradical or a concerted, symmetry-allowed non-linear cheletropic pathway. inflibnet.ac.in

Measurement of Primary and Secondary Deuterium Kinetic Isotope Effects (KIEs)

Deuterium Labeling in [4+2] Cycloaddition Reactions (Diels-Alder)

3-Sulfolene is highly valued as a stable, solid source of 1,3-butadiene, which is a gas at room temperature. youtube.com Heating 3-sulfolene generates 1,3-butadiene in situ, which can then be trapped by a dienophile in a Diels-Alder reaction. Consequently, this compound is an excellent precursor for generating specifically labeled 1,3-butadiene-1,1,4,4-d4 (assuming the deuterium exchange occurs at the 2- and 5-positions which become the 1- and 4-positions of the diene).

The use of deuterium-labeled dienes is critical for studying the stereoselectivity and mechanism of the Diels-Alder reaction. For instance, studies using deuterium-labeled 1,3-butadiene have been conducted to challenge the long-held belief that simple Diels-Alder reactions are inherently endo-selective. nih.govrsc.org By reacting the labeled diene with various dienophiles, researchers can precisely determine the kinetic endo:exo product ratios through techniques like NMR spectroscopy. nih.gov This approach has revealed that for many simple dienophiles, the selectivity is close to 1:1, providing new insights into the steric and electronic effects within the Diels-Alder transition state. nih.govrsc.org

Mechanistic Insights into Nucleophilic Additions and Ring-Opening Reactions

While the cheletropic elimination is the most characteristic reaction of 3-sulfolene, the ring system can also undergo nucleophilic attack. The protons at the 2- and 5-positions (α to the sulfone) are acidic and can be exchanged for deuterium in the presence of a base like sodium cyanide in D2O. wikipedia.org This deuteration itself is a form of nucleophilic/base-catalyzed reaction.

For other nucleophilic additions, such as those to the double bond, this compound can provide mechanistic details. For example, in a nucleophilic addition to the C3=C4 double bond, the hybridization of these carbons would change from sp2 to sp3. This change would be expected to produce a small "inverse" secondary KIE (kH/kD < 1). Observing such an effect would support a mechanism where the nucleophilic attack and rehybridization at the double bond are part of the rate-determining step. Ring-opening reactions of related sulfone systems, such as epoxy-sulfolanes, with nucleophiles are known to be sensitive to steric and electronic effects, and KIE studies could help elucidate the transition state of these complex transformations. ahievran.edu.tr

Solvent Polarity and Acidic Catalysis Effects on Reaction Rates via Deuterated Species

The rate of the cheletropic elimination of SO2 from 3-sulfolene can be influenced by the reaction environment.

Solvent Polarity: While some cheletropic reactions show little sensitivity to solvent polarity, others are affected. If the transition state has significant polar or diradical character, its stability could be influenced by the polarity of the solvent. By measuring the KIE for the decomposition of this compound in a range of solvents from nonpolar (e.g., xylene) to polar aprotic (e.g., DMSO), one can probe for changes in the transition state structure. youtube.comresearchgate.net A KIE that varies with solvent polarity would suggest a flexible transition state whose geometry is influenced by stabilizing solvent interactions.

Acidic Catalysis: While 3-sulfolene is generally stable to acids, Lewis or Brønsted acids can catalyze certain reactions of related systems. wikipedia.orgresearchgate.net For the retro-cycloaddition, if an acid catalyst were to coordinate to the sulfone oxygens, it could polarize the C-S bonds and lower the activation energy for elimination. Performing the decomposition of this compound in the presence and absence of an acid catalyst and comparing the KIEs could reveal the role of the catalyst. For example, if the acid merely accelerates the reaction without changing the fundamental mechanism, the KIE should remain constant. However, if the catalyst induces a change in the transition state structure or even shifts the mechanism from concerted to stepwise, a significant change in the observed KIE would be expected.

Applications of 3 Sulfolene D6 in Specialized Organic Synthesis and Advanced Materials Research

As a Deuterated Masked 1,3-Butadiene (B125203) Equivalent in Diels-Alder Reactions for Deuterated Polyenescymitquimica.comcdnsciencepub.comscbt.com

3-Sulfolene (B121364) is well-established as a convenient and solid source of 1,3-butadiene for Diels-Alder reactions. scbt.comspectrumchemical.com The non-deuterated form undergoes a thermal cheletropic reaction, releasing sulfur dioxide and generating the diene in a controlled manner, which minimizes the formation of polymeric byproducts. cerritos.edu 3-Sulfolene-D6 functions as the deuterated analogue, providing an effective route to 1,3-butadiene-d6 for use in cycloaddition reactions. cdnsciencepub.com This approach is foundational for the synthesis of specifically labeled deuterated polyenes and complex cyclic systems. Some studies have reported kinetic endo:exo ratios close to 1:1 in Diels-Alder reactions involving deuterium-labeled 1,3-butadiene with various dienophiles. nih.gov

Dendralenes, a class of cross-conjugated polyenes, are valuable building blocks in synthesis. researchgate.net Synthetic routes to these structures have been developed using sulfolene-masked precursors. researchgate.net The methodology often involves the cheleotropic elimination of SO2 from stable sulfolene derivatives to generate the dendralene structure. massey.ac.nz By applying this logic, this compound and its derivatives can serve as precursors for the synthesis of deuterated dendralenes. The Stille cross-coupling of iodinated and stannylated sulfolene derivatives is a key strategy to create the necessary bis-sulfolene precursors, which upon thermolysis, would yield the corresponding deuterated dendralenes. massey.ac.nz

The in situ generation of deuterated dienes from precursors like this compound is a powerful method for building complex deuterated molecular architectures. The Diels-Alder reaction between the deuterated diene and a suitable dienophile directly incorporates the deuterium (B1214612) atoms into a new six-membered ring. This strategy has been successfully employed in the synthesis of specifically deuterated polycyclic aromatic hydrocarbons (PAHs). For example, deuterated 1,3-butadiene can be reacted with dienophiles like 1,4-naphthoquinone (B94277) to produce deuterated adducts that serve as precursors for deuterated anthracenes. cdnsciencepub.com This method is broadly applicable for creating a variety of deuterated polycyclic and heterocyclic frameworks by choosing the appropriate dienophile. researchgate.netresearchgate.net Such labeled compounds are of interest for mechanistic studies and as standards in various analytical applications, including the study of deuterated PAHs in the interstellar medium. arxiv.org

Synthesis of Deuterated Conjugated Hydrocarbons (e.g., Dendralenes)

Precursor for the Synthesis of Deuterated Sulfolane (B150427) Derivatives for Specialized Solvents or Materialscymitquimica.comwikipedia.orgau.dk

Catalytic hydrogenation of the double bond in 3-sulfolene yields sulfolane, a widely used industrial solvent. wikipedia.org Following the same principle, the reduction of this compound leads to the formation of deuterated sulfolane derivatives, such as sulfolane-d8. cymitquimica.com Deuterated sulfolane is valuable as a non-protic solvent in specialized applications. For instance, it can be used in nuclear magnetic resonance (NMR) spectroscopy studies where solvent signals could otherwise interfere with the analysis of the solute. researchgate.net

Furthermore, sulfolane is employed as a solvent in specific organic reactions and material science contexts. It has been used as a medium for the generation of difluoroiodomethane (B73695) (DFIM) and in methods adaptable for deuterium incorporation into the target molecule. au.dk Deuterated sulfolane derivatives also find use as components in electrolytes for lithium-ion batteries and for studying solvent-solute interactions in complex mixtures. cymitquimica.comacs.org

Deuterated 3-Sulfolene in the Generation of Advanced Building Blocks for Chemical Probe Developmentrsc.orgnih.gov

Chemical probes are small molecules designed to study biological processes and validate new molecular targets. nih.gov The sulfonyl functional group, present in 3-sulfolene, is a key component in certain classes of electrophilic chemical probes. rsc.org this compound offers a unique platform for the synthesis of advanced, deuterated building blocks for these probes.

By using this compound as a starting material, chemists can construct complex molecules containing the sulfonyl moiety while simultaneously incorporating a stable isotopic label. This deuterium tag acts as a silent reporter, allowing the probe and its subsequent metabolites or protein adducts to be traced and quantified in complex biological environments using mass spectrometry. This approach aids in determining the probe's mechanism of action, identifying its targets, and studying its metabolic fate without significantly altering its biological activity.

Utilization in Isotopic Labeling Strategies for Metabolomics and Proteomics Researchchemicalsknowledgehub.combocsci.comnih.gov

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics and proteomics research. nih.gov Deuterium-labeled molecules, such as those synthesized from this compound, serve as powerful tracers to investigate the dynamics of metabolic networks. nih.gov When a deuterated compound is introduced into a biological system, its journey through various metabolic pathways can be monitored by detecting the mass shift of downstream metabolites using high-resolution mass spectrometry or NMR. rsc.orgnorthwestern.edu

This strategy is critical for several research areas:

Metabolite Identification and Quantification: Labeled compounds can be used as internal standards for the accurate quantification of endogenous metabolites. rsc.org

Metabolic Flux Analysis: Isotope tracing allows researchers to measure the rate of metabolic reactions and understand how pathways are regulated under different conditions. nih.govnih.gov

Drug Development: In ADME (Absorption, Distribution, Metabolism, and Excretion) studies, deuterium-labeled versions of drug candidates help in identifying and quantifying metabolites, which is an essential part of drug development. chemicalsknowledgehub.com

Proteomics: While less common than 13C or 15N labeling, deuterium labeling can be used in quantitative proteomics strategies to differentiate protein populations from different states, similar in principle to SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture). thermofisher.com

The building blocks derived from this compound can be incorporated into larger biomolecules, providing a means to introduce isotopic labels for these advanced analytical studies. unl.pt

Computational Chemistry and Theoretical Investigations of 3 Sulfolene D6

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Vibrational Frequencies of Deuterated Analogues

Quantum chemical calculations, particularly Density Functional Theory (DFT), are cornerstones for studying the electronic properties and vibrational dynamics of molecules. hi.isabinit.org DFT provides a balance between computational cost and accuracy, making it suitable for systems like 3-Sulfolene-D6. hi.is

Vibrational Frequencies: The most significant impact of deuteration is observed in the vibrational frequencies of the molecule. numberanalytics.com The vibrational frequency of a bond is dependent on the bond strength and the reduced mass of the atoms involved. Since deuterium (B1214612) is heavier than hydrogen, the C-D bonds in this compound vibrate at lower frequencies than the corresponding C-H bonds in the non-deuterated analogue.

DFT calculations can accurately predict these isotopic shifts. By computing the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates), one can obtain the harmonic vibrational frequencies for both isotopologues. numberanalytics.commckendree.edu These calculations consistently show that C-D stretching and bending modes appear at lower wavenumbers in the calculated infrared (IR) and Raman spectra compared to C-H modes. This computational prediction is a key tool for interpreting experimental vibrational spectra of isotopically labeled molecules.

Table 1: Comparison of Calculated Vibrational Frequencies for C-H vs. C-D Bonds This table presents representative theoretical data for characteristic vibrational modes in a sulfolene structure, calculated at a typical DFT level (e.g., B3LYP/6-31G). Actual values can vary with the specific functional and basis set used.*

| Vibrational Mode | Typical Calculated Frequency (C-H) (cm⁻¹) | Typical Calculated Frequency (C-D) (cm⁻¹) | Isotopic Frequency Ratio (νH/νD) |

|---|---|---|---|

| Symmetric C-H/C-D Stretch (sp³) | ~2950 | ~2130 | ~1.38 |

| Asymmetric C-H/C-D Stretch (sp³) | ~3010 | ~2200 | ~1.37 |

| C-H/C-D Bending (Scissoring) | ~1450 | ~1080 | ~1.34 |

| Olefinic C-H/C-D Stretch (sp²) | ~3080 | ~2290 | ~1.35 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecules, providing insights into their conformational flexibility and non-covalent interactions. mdpi.comnih.gov For this compound, MD simulations help elucidate the dynamic nature of its five-membered ring.

Conformational Analysis: The five-membered sulfolene ring is not planar. MD simulations, often parameterized using force fields derived from quantum chemical calculations, show that the ring exists in a puckered conformation. researchgate.net The two most likely low-energy conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," with two atoms on opposite sides of a plane. Computational studies can map the potential energy surface for the interconversion between these conformers. For 3-sulfolene (B121364), the envelope conformation with the sulfur atom out of the plane is often found to be a stable conformer. Deuteration does not change these fundamental conformational preferences, as they are primarily dictated by bond angles and steric strain within the ring.

Intermolecular Interactions: MD simulations are also invaluable for studying how this compound molecules interact with each other and with solvent molecules in the condensed phase. nih.gov While deuteration does not alter the primary electrostatic interactions, it can subtly influence weaker interactions like hydrogen bonding. The C-D bond is slightly shorter and less polarizable than the C-H bond. Consequently, weak hydrogen bonds of the type C-D···O involving the sulfonyl oxygen atoms may have slightly different average lengths and strengths compared to their C-H···O counterparts, which could lead to minor differences in solvation structure and bulk properties like viscosity.

Table 2: Representative Conformational Parameters of the 3-Sulfolene Ring from Simulations This table provides typical geometric parameters describing the puckered nature of the sulfolene ring.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Ring Puckering Amplitude (q) | A measure of the degree of non-planarity of the ring. | 0.3 - 0.4 Å |

| Pseudorotation Phase Angle (φ) | Describes the specific puckered conformation (e.g., envelope vs. twist). | Variable (depends on conformer) |

| C=C-C-S Dihedral Angle | Torsional angle indicating the ring twist. | 5° - 15° |

| C-S-C Bond Angle | The internal angle at the sulfur atom. | ~95° |

Prediction of NMR Chemical Shifts and Coupling Constants for Deuterated Species

Computational methods can predict Nuclear Magnetic Resonance (NMR) parameters, which are essential for structure elucidation. researchgate.net For deuterated species, these predictions are particularly useful for understanding the subtle but measurable effects of isotopic substitution. mit.edu

The primary influence of deuteration on NMR spectra is the "isotope shift." mit.edu Replacing a hydrogen atom with a deuterium atom causes small changes in the chemical shifts (δ) of nearby nuclei (typically ¹³C and ¹H). These shifts arise from the changes in vibrational averaging of molecular geometry and electronic shielding upon isotopic substitution.

Computational models, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can calculate these shifts. liverpool.ac.uk The process involves:

Optimizing the geometry of both 3-Sulfolene-H6 and this compound.

Calculating the absolute magnetic shielding tensors for each nucleus in both molecules.

Predicting the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).

The difference between the calculated shifts for the deuterated and non-deuterated species provides a prediction of the deuterium isotope shift. These shifts are typically small (0.01-0.2 ppm) and depend on the proximity and orientation of the observed nucleus relative to the site of deuteration. pdx.edu For example, a carbon atom directly bonded to deuterium (an α-effect) will show a different shift than a carbon atom two bonds away (a β-effect).

Table 3: Predicted Deuterium Isotope Shifts (Δδ = δH - δD) in the ¹³C NMR Spectrum of 3-Sulfolene This table shows hypothetical data illustrating the expected upfield shifts (negative values) for carbon atoms upon adjacent deuteration.

| Carbon Atom | Type of Isotope Effect | Predicted Isotope Shift (Δδ in ppm) |

|---|---|---|

| C2 / C5 | α-effect (directly attached to D) | -0.3 to -0.6 |

| C3 / C4 | β-effect (two bonds from D) | -0.1 to -0.2 |

Modeling of Reaction Transition States and Reaction Coordinate Analysis in Deuterated Systems

One of the most powerful applications of computational chemistry is the study of chemical reactions. mit.edu For 3-sulfolene, the retro-cheletropic reaction, where it decomposes into 1,3-butadiene (B125203) and sulfur dioxide, is a classic example studied computationally. wikipedia.orgbaranlab.org

Transition State Modeling: Computational methods can locate the high-energy transition state (TS) structure that connects reactants and products. solubilityofthings.comnumberanalytics.com This is a saddle point on the potential energy surface, and its geometry and energy determine the reaction's activation barrier. numberanalytics.com For the retro-cheletropic reaction of this compound, calculations show a concerted, though not necessarily synchronous, breaking of the two C-S bonds.

Reaction Coordinate and Kinetic Isotope Effect (KIE): By mapping the energy along the reaction coordinate (the path of lowest energy from reactants to products), a detailed energy profile can be constructed. nih.govresearchgate.net A key application in deuterated systems is the calculation of the Kinetic Isotope Effect (KIE), which is the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy one (kD). google.com

The KIE is calculated from the zero-point vibrational energies (ZPVEs) of the reactants and the transition state for both the H6 and D6 species. Since C-D bonds have lower ZPVEs than C-H bonds, the activation energy can be different for the deuterated and non-deuterated reactions. google.com If the C-H/C-D bond vibrational frequencies are significantly altered in the transition state (e.g., during bond breaking), a KIE value different from 1 will be observed. Comparing the computationally predicted KIE with experimental values is a rigorous test of the accuracy of the calculated transition state structure. nih.gov

Table 4: Theoretical Energetic Properties for the Retro-Cheletropic Reaction of 3-Sulfolene This table presents representative data from DFT calculations, illustrating the effect of deuteration on the reaction's key energetic parameters.

| Parameter | 3-Sulfolene-H6 | This compound |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) of Reactant (kcal/mol) | ~75.5 | ~70.2 |

| ZPVE of Transition State (kcal/mol) | ~72.1 | ~67.3 |

| Activation Energy (ΔE‡) (kcal/mol) | ~28.5 | ~29.0 |

| Predicted Kinetic Isotope Effect (kH/kD) | \multicolumn{2}{c | }{~0.9 - 1.1 (highly dependent on TS structure)} |

Emerging Research Frontiers and Future Prospects for 3 Sulfolene D6 Chemistry

Development of Catalytic Deuteration Methods for 3-Sulfolene (B121364)

The synthesis of 3-Sulfolene-D6 is the gateway to its applications. Research is focused on developing efficient and selective catalytic methods for its preparation, primarily through hydrogen-deuterium (H/D) exchange reactions on the non-deuterated parent compound. The acidic nature of the protons at the C2 and C5 positions (alpha to the sulfone group) makes them susceptible to base-catalyzed exchange.

Recent studies have highlighted effective strategies for the deuteration of sulfones. nih.gov One approach involves base-promoted H/D exchange, which can achieve rapid deuteration. nih.gov Another promising direction is the use of metal catalysts. For instance, a silver-catalyzed protocol using economical deuterium (B1214612) oxide (D₂O) has been shown to be a mild and effective option for labeling aromatic sulfones. nih.govacs.org While these methods have been demonstrated on aromatic sulfones, their adaptation to cyclic unsaturated sulfones like 3-sulfolene is a key area of ongoing research. The principles of transition metal-catalyzed H/D exchange, which have been applied to a wide variety of organic molecules, are also relevant. academie-sciences.frsnnu.edu.cn Catalytic systems based on iridium, palladium, rhodium, and ruthenium have proven effective for H/D exchange on various substrates and could be tailored for 3-sulfolene. snnu.edu.cn

Older methods often relied on repeated H/D exchange cycles using a base like potassium carbonate in D₂O with a co-solvent such as dioxane to achieve high levels of deuteration. cdnsciencepub.com The development of more efficient catalytic systems aims to reduce reaction times, lower costs, and improve the isotopic purity of the final this compound product.

| Method | Catalyst/Promoter | Deuterium Source | Key Features/Potential Advantages | Reference |

|---|---|---|---|---|

| Base-Promoted | Inorganic or Organic Base (e.g., KOH, NaOD) | DMSO-d6 | Rapid H/D exchange, potentially high deuteration levels. nih.govacs.org | nih.govacs.orgresearchgate.net |

| Silver-Catalyzed | Silver Salt (e.g., AgOTf) | D₂O | Mild reaction conditions, uses economical deuterium source. nih.govacs.org | nih.govacs.org |

| Transition Metal-Catalyzed | Ir, Pd, Rh, Ru complexes | D₂ or D₂O | High efficiency and selectivity, though catalyst cost can be a factor. snnu.edu.cn | snnu.edu.cn |

| Photoredox Catalysis | Organic Photocatalyst (e.g., Thioxanthone) | D₂O | Highly regioselective for specific C-H bonds (e.g., alpha to sulfur), mild conditions. chemrxiv.org | chemrxiv.orgnih.gov |

Exploration of Novel Reactivity Patterns for Deuterated 3-Sulfolene

The most well-known reaction of 3-sulfolene is its thermal decomposition to generate 1,3-butadiene (B125203) and sulfur dioxide in a reversible cheletropic elimination. cerritos.edu this compound serves as a convenient, solid, and stable precursor for generating 1,3-butadiene-d6. This deuterated diene is a valuable building block for synthesizing complex deuterated molecules via the Diels-Alder reaction. cdnsciencepub.com

The presence of deuterium in place of hydrogen can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the breaking of a C-D bond is slower than that of the corresponding C-H bond. Investigating the KIE in the retro-Diels-Alder reaction of this compound can provide deeper insights into the transition state of this fundamental pericyclic reaction. cerritos.edu

Furthermore, the sulfone functional group allows for a variety of other transformations. The double bond can be epoxidized, and the protons alpha to the sulfone can be removed to form an anion, which can then react with various electrophiles. researchgate.net Studying how deuteration affects the rates and outcomes of these reactions is a key research frontier. For instance, the acidity of the remaining protons in partially deuterated sulfolene, and the subsequent reactivity of the resulting carbanion, could be subtly altered by the presence of deuterium atoms elsewhere in the ring.

Integration of this compound in Flow Chemistry and Microreactor Systems

Flow chemistry and microreactor systems offer significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, higher efficiency, and ease of scalability. tn-sanso.co.jpcinz.nz The application of these technologies to deuteration reactions is an emerging field. nih.gov

The synthesis of deuterated compounds, including H/D exchange reactions using D₂O, has been successfully demonstrated in flow systems, sometimes assisted by microwave irradiation. tn-sanso.co.jporganic-chemistry.orgresearchgate.net These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can be optimized to maximize deuteration efficiency and minimize side reactions. Given that the generation of butadiene from 3-sulfolene is a thermal process, a flow reactor could provide excellent control over the decomposition and subsequent in-situ reaction of the generated deuterated diene.

The development of a continuous flow process for the synthesis of this compound itself, or for its use in subsequent reactions, represents a significant future prospect. polimi.it This could involve pumping a solution of 3-sulfolene and a deuterium source (like D₂O) through a heated column packed with a heterogeneous catalyst. tn-sanso.co.jpresearchgate.net Such a system would facilitate easier separation and recycling of the catalyst and solvent, making the process more economical and sustainable.

Advanced Applications in Deuterated Tracer Studies for Complex Biological or Environmental Systems

Deuterium-labeled compounds are widely used as stable isotope tracers in metabolic research and environmental studies. resolvemass.ca They are non-radioactive and can be detected with high sensitivity by mass spectrometry or NMR spectroscopy. When a deuterated compound is introduced into a biological or environmental system, its journey can be tracked, providing valuable information about metabolic pathways, reaction kinetics, or environmental transport and fate. nih.gov

While there is no specific literature on the use of this compound as a direct tracer, its derivatives hold significant potential. This compound can act as a synthetic precursor to deuterated dienes, which can then be incorporated into larger, more complex molecules of biological or environmental interest. For example, a deuterated diene could be used in a Diels-Alder reaction to construct a labeled version of a pharmaceutical, pesticide, or natural product. The fate of this labeled molecule could then be tracked in vivo or in soil and water systems. This indirect application allows researchers to leverage the unique reactivity of the 3-sulfolene core to build custom deuterated tracers for highly specific studies.

Role in Deuterated Materials Design for Optoelectronics and Neutron Scattering Studies

One of the most significant applications of deuterated compounds is in materials science, particularly for polymers used in optoelectronics and for analysis by neutron scattering. resolvemass.caeuropa.eu

Neutron scattering is a powerful technique for studying the structure and dynamics of polymers. sci-hub.se The technique relies on the difference in neutron scattering length between hydrogen and its isotope, deuterium. By selectively replacing hydrogen with deuterium in a polymer chain or in the solvent, specific parts of a material can be "highlighted" or made "invisible" to neutrons. sci-hub.seaip.orgaip.org This "contrast variation" method is essential for understanding polymer blend morphology, chain conformation, and dynamics. aip.orgaip.org The synthesis of these deuterated polymers requires deuterated monomers. europa.eu this compound is an ideal precursor for 1,3-butadiene-d6, a critical monomer for producing deuterated synthetic rubbers (polybutadiene) and other copolymers.

In the field of optoelectronics, the substitution of hydrogen with deuterium in organic semiconductor materials has been shown to improve the performance and lifetime of devices like Organic Light Emitting Diodes (OLEDs). The heavier C-D bond is stronger and less prone to vibrational degradation pathways, which can enhance the stability of the material. nih.gov As such, this compound can be a key starting material for creating deuterated conjugated polymers for advanced electronic applications.

| Application Area | Role of this compound | Underlying Principle | Resulting Material/Study | Reference |

|---|---|---|---|---|

| Neutron Scattering | Precursor to deuterated monomers (e.g., butadiene-d6). | Contrast variation due to different neutron scattering lengths of H and D. | Deuterated polymers (e.g., polybutadiene-d6) for studying polymer blend morphology and chain dynamics. | europa.eusci-hub.seaip.orgaip.orgrsc.org |

| Optoelectronics (e.g., OLEDs) | Precursor to deuterated building blocks for organic semiconductors. | Kinetic isotope effect; C-D bonds are stronger and have lower vibrational frequencies than C-H bonds, increasing material stability. | Deuterated conjugated polymers with enhanced operational lifetime and efficiency. | nih.gov |

Q & A

Basic: How can researchers design experiments to optimize the synthesis of 3-Sulfolene-D6 while ensuring isotopic purity?

Answer:

To optimize synthesis, employ deuterated solvents (e.g., D₂O) and reagents to minimize proton contamination. Use controlled reaction conditions (e.g., inert atmosphere, temperature gradients) to suppress side reactions. Isotopic purity can be validated via ¹H NMR (absence of proton signals) and mass spectrometry (deuterium incorporation ratio). Reference literature protocols for analogous deuterated compounds to refine purification steps (e.g., recrystallization in deuterated solvents) .

Advanced: How do deuterium kinetic isotope effects (KIEs) in this compound influence its reactivity in Diels-Alder reactions compared to non-deuterated analogs?

Answer:

Design a comparative kinetic study using both 3-Sulfolene and this compound under identical conditions. Measure reaction rates via GC-MS or HPLC and calculate KIEs using the Arrhenius equation. Focus on bond cleavage points (e.g., sulfur-oxygen bonds) where deuterium substitution may alter activation energy. Analyze discrepancies using computational chemistry (DFT calculations) to model isotopic effects on transition states .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹³C NMR to confirm carbon backbone integrity and ²H NMR to verify deuterium incorporation.

- Mass Spectrometry (HRMS): Identify molecular ion peaks and isotopic distribution patterns.

- Infrared (IR) Spectroscopy: Validate functional groups (e.g., sulfone group at ~1150 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported thermodynamic stability data for this compound under varying storage conditions?

Answer:

Replicate conflicting studies with strictly controlled variables (e.g., humidity, light exposure). Use accelerated stability testing (e.g., thermal stress at 40–60°C) and monitor degradation via HPLC-DAD . Perform multivariate analysis to identify critical factors (e.g., oxygen sensitivity). Cross-reference findings with crystallography data to assess structural degradation pathways .

Basic: What experimental protocols ensure accurate quantification of this compound in complex reaction mixtures?

Answer:

- Internal Standard Method: Spike reactions with a deuterated internal standard (e.g., d₆-benzene) for GC-MS calibration .

- Deuterium Exchange Controls: Run parallel reactions with non-deuterated analogs to correct for natural abundance deuterium .

- Data Validation: Use triplicate runs and statistical analysis (e.g., RSD < 5%) to ensure reproducibility .

Advanced: What mechanistic insights can be gained by studying this compound in photochemical reactions?

Answer:

Use laser flash photolysis to track transient intermediates (e.g., sulfonyl radicals) and compare kinetics between deuterated and non-deuterated forms. Analyze isotopic labeling patterns in products via LC-MS/MS to map reaction pathways. Pair experimental data with TD-DFT calculations to model excited-state behavior .

Basic: How should researchers formulate hypotheses about the solvent effects of this compound in organometallic catalysis?

Answer:

Adopt the PICO framework :

- Population: Reaction systems using this compound.

- Intervention: Solvent polarity/dielectric constant variations.

- Comparison: Non-deuterated solvents.

- Outcome: Catalytic efficiency (e.g., turnover frequency).

Validate hypotheses via DoE (Design of Experiments) to isolate solvent effects from other variables .

Advanced: How can isotopic labeling studies using this compound clarify metabolic pathways in biochemical systems?

Answer:

Incorporate this compound into in vitro assays (e.g., liver microsomes) and track deuterium retention in metabolites via high-resolution mass spectrometry . Use isotopomer analysis to distinguish between enzymatic and non-enzymatic pathways. Cross-validate with ²H NMR to confirm positional labeling .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Answer:

- PPE: Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact.

- Storage: Keep in airtight, light-resistant containers under inert gas (e.g., argon).

- Waste Disposal: Follow protocols for deuterated organic waste to avoid environmental contamination .

Advanced: How can machine learning models predict synthetic routes for this compound derivatives with improved stability?

Answer:

Train graph neural networks (GNNs) on reaction databases (e.g., Reaxys) to identify viable deuterated precursors. Validate predictions with automated high-throughput screening (e.g., robotic liquid handlers). Use SHAP analysis to interpret model outputs and prioritize routes with minimal side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.